5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

This 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is an essential, non-interchangeable synthetic intermediate. The regiospecific C5-bromo handle enables reliable Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, while the 8-methoxy group electronically tunes the scaffold. The cyclic ketone serves as a versatile anchor for further derivatization—including high-yield catalytic hydrogenation to 8-methoxy-1-tetralone—making it a strategic starting point for focused SAR libraries and fused heterocyclic systems.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
CAS No. 77259-96-2
Cat. No. B1601217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS77259-96-2
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)CCCC2=O
InChIInChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3
InChIKeyAYDWDRGUJFFJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 77259-96-2) is a Critical Halogenated Tetralone Intermediate


5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 77259-96-2) is a brominated and methoxylated derivative of 1-tetralone, belonging to the 3,4-dihydronaphthalen-1(2H)-one class. This compound is primarily valued as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, characterized by a reactive bromine handle at the C5 position for cross-coupling and nucleophilic substitution, a methoxy group at C8 that modulates electronic properties and downstream functionalization, and a cyclic ketone that serves as a scaffold for further derivatization . Its molecular weight is 255.11 g/mol, and it is typically supplied at purities of ≥95% for research and development purposes .

The Unique Synthetic and Structural Advantages of 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one Over Unsubstituted or Regioisomeric Tetralones


Generic substitution with the parent 8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 37460-68-3) or other bromo-regioisomers is not feasible without sacrificing critical synthetic utility and functional differentiation. The 5-bromo substitution pattern is a key design feature for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that enable the construction of diverse biaryl and heteroaryl systems . Unlike the 6-bromo or 7-bromo analogs, the 5-position on the 8-methoxytetralone scaffold offers a distinct steric and electronic environment that influences both reactivity and the physicochemical properties of downstream products, making it an essential and non-interchangeable building block for medicinal chemistry and chemical biology applications where precise regiospecificity is required .

Quantitative Differentiation: Key Metrics for 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 77259-96-2)


Synthetic Utility: High-Yield Reductive Dehalogenation to 8-Methoxy-1-tetralone

In a documented laboratory procedure, 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (82 mg, 0.32 mmol) undergoes catalytic hydrogenation using palladium on carbon (8 mg, 0.032 mmol) and triethylamine in anhydrous methanol under a hydrogen balloon at room temperature overnight to yield 8-methoxy-1-tetralone (54 mg, 96% yield) . This high yield demonstrates the compound's efficient conversion to a valuable synthetic intermediate, providing a clear advantage over alternative routes that may suffer from lower yields or require harsher conditions.

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Purity Specifications: Baseline Commercial Availability for Research Applications

Commercial suppliers offer 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one with a standard minimum purity of 95% . This purity level is suitable for most research and development applications, including as a starting material for further derivatization, and provides a benchmark for procurement. While not a differentiating feature per se, this consistent purity specification ensures reliable performance in synthetic transformations when compared to lower-grade or custom-synthesized alternatives.

Compound Sourcing Quality Control Analytical Chemistry

Structural Uniqueness: Distinct Substitution Pattern Differentiates from Regioisomers

The 5-bromo-8-methoxy substitution pattern is a specific regioisomer within the tetralone family. Regioisomers such as 2-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1378861-49-4) [1] and 6-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one are distinct chemical entities with different reactivity profiles. The 5-bromo position on the 8-methoxytetralone scaffold presents a unique steric and electronic environment that is not replicated by other regioisomers, making it an essential and non-substitutable building block for specific synthetic pathways.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Targeted Application Scenarios for 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one in R&D and Manufacturing


Synthesis of 8-Methoxy-1-tetralone and Derivatives via Reductive Dehalogenation

Leverage the documented high-yield catalytic hydrogenation of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one to efficiently produce 8-methoxy-1-tetralone . This intermediate is a valuable building block in the synthesis of complex natural products and pharmaceutical agents, offering a straightforward route that avoids alternative, often lower-yielding, synthetic sequences.

Cross-Coupling Scaffold for Diversity-Oriented Synthesis

The C5 bromine atom provides a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amine substituents to generate focused libraries of 8-methoxy-1-tetralone derivatives for structure-activity relationship (SAR) studies in medicinal chemistry programs .

Precursor for Heterocycle-Annulated Tetralone Frameworks

The carbonyl group at C1 and the bromine at C5 enable sequential functionalization for the synthesis of fused heterocyclic systems. Such polycyclic scaffolds are often encountered in biologically active natural products and pharmaceutical leads, making this compound a strategic starting point for complex molecule synthesis .

Technical Documentation Hub

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